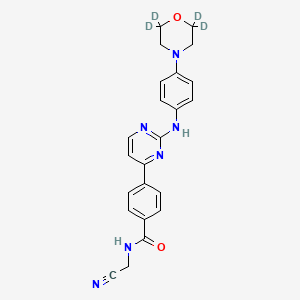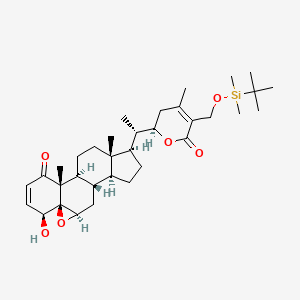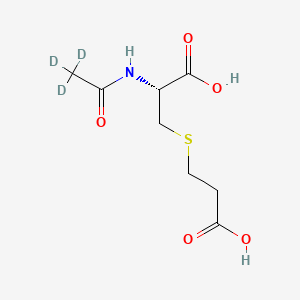
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is often used as a reference standard in analytical chemistry and biochemistry due to its stable isotope labeling, which allows for precise quantification and tracing in metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 typically involves the acetylation of L-cysteine followed by the introduction of a carboxyethyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base to facilitate the reaction. The stable isotope labeling is achieved by incorporating deuterium atoms (d3) during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to verify the incorporation of stable isotopes and the absence of impurities. The compound is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Compounds with substituted functional groups.
科学的研究の応用
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for quantification and tracing of metabolic pathways.
Biology: Employed in studies of protein synthesis and metabolic processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 involves its role as a precursor in the synthesis of proteins and other biomolecules. The compound interacts with various enzymes and metabolic pathways, facilitating the incorporation of stable isotopes into target molecules. This allows researchers to trace and quantify metabolic processes with high precision.
類似化合物との比較
Similar Compounds
N-Acetyl-S-(2-carboxyethyl)-L-cysteine: The non-labeled version of the compound.
N-Acetyl-L-cysteine: A related compound used as a mucolytic agent and antioxidant.
S-Carboxymethyl-L-cysteine: Another derivative of L-cysteine with similar applications.
Uniqueness
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 is unique due to its stable isotope labeling, which allows for precise quantification and tracing in metabolic studies. This makes it particularly valuable in research applications where accurate measurement of metabolic processes is essential.
特性
分子式 |
C8H13NO5S |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
(2R)-3-(2-carboxyethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1/i1D3 |
InChIキー |
CLQPFBSYILTXKI-FYFSCIFKSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)O)C(=O)O |
正規SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


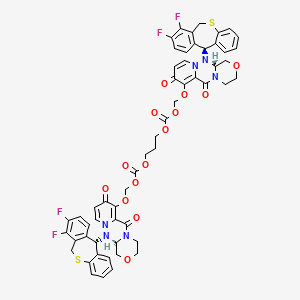

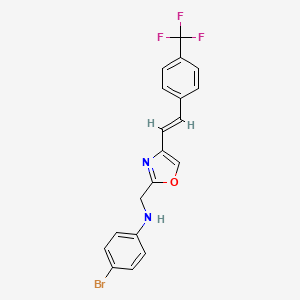
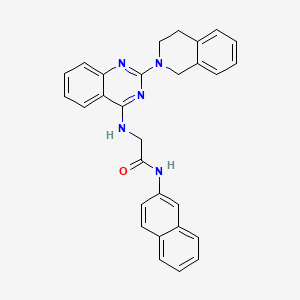

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
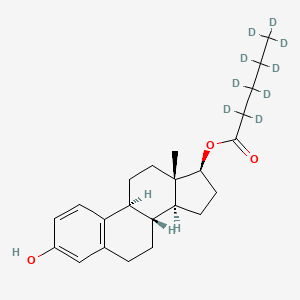

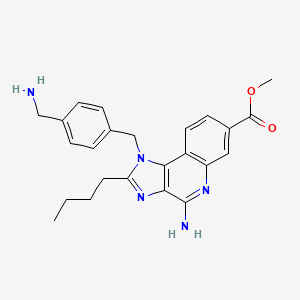
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
